1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring, a chlorophenyl group, and a carboxylic acid moiety, making it a versatile molecule in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of amino acids or their derivatives.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with a pyrrolidine derivative in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors that allow for precise control of reaction conditions such as temperature, pressure, and pH. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific structural features. Similar compounds include:
1-(4-Chlorophenyl)piperazine: Used as a serotonin receptor agonist.
4-Chloro-alpha-methylbenzyl alcohol: Another compound with a chlorophenyl group and a similar molecular framework.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2.ClH/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16;/h1-4,10H,5-8H2,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPYAFLBOCEWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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